2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole typically involves the reaction of 2-methyl-1H-imidazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the oxadiazole ring. Common reagents used in these reactions include thionyl chloride, phosphorus oxychloride, and various bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with hydrogen peroxide can produce an oxide derivative .
Scientific Research Applications
2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired functionalities.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or bind to receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-methyl-1H-benzimidazole
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-1H-imidazole
Uniqueness
2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is unique due to the presence of both an imidazole and an oxadiazole ring in its structure. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9ClN4O |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(chloromethyl)-5-[(2-methylimidazol-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H9ClN4O/c1-6-10-2-3-13(6)5-8-12-11-7(4-9)14-8/h2-3H,4-5H2,1H3 |
InChI Key |
WZALEPOSPTWNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2=NN=C(O2)CCl |
Origin of Product |
United States |
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